4-(3-Isocyanopropyl)morpholine

Vue d'ensemble

Description

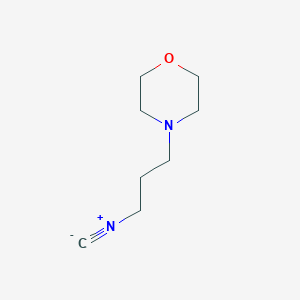

4-(3-Isocyanopropyl)morpholine is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is characterized by the presence of an isocyanopropyl group attached to a morpholine ring. This compound is typically a colorless to pale yellow liquid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(3-Isocyanopropyl)morpholine can be synthesized by reacting 3-chloropropylisocyanate with morpholine . The reaction is generally carried out under an inert atmosphere using a common solvent such as ethanol or dimethylformamide. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity.

Analyse Des Réactions Chimiques

Click Chemistry and Bioorthogonal Reactions

3-Isocyanopropyl groups can be used as masking groups that can be removed in biological systems via bioorthogonal reactions . These derivatives react with tetrazines, yielding 3-oxopropyl groups that eliminate functionalities. This reaction is rapid and can release phenols and amines quantitatively under physiological conditions and is also compatible with living organisms .

Nucleophilic Ring-Opening Reactions

Morpholine rings can undergo nucleophilic ring-opening reactions, which are influenced by factors such as the solvent and nucleophilic reactants . Aqueous environments have been shown to act as catalysts, increasing the reaction rate, whereas dry organic solvents have shown limited success . The pH can be adjusted to improve reaction efficiency, ensuring the conversion of the epoxide into the primary amine product without hydrolysis byproducts .

Addition Reactions

Morpholine-based organocatalysts can facilitate 1,4-addition reactions between aldehydes and nitroolefins . These reactions can produce diastereoisomers, and the stereoselectivity can be controlled by adjusting reaction conditions such as solvent, temperature, and reaction time .

Reactions with Tetrazines

The addition of thiocyanate or selenocyanate to a tetrazine ligand is regioselective, affording 1,2,4-triazine-5-chalcogenone . Metal fragments can accelerate the reaction with alkynes and alkenes .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

4-(3-Isocyanopropyl)morpholine and its derivatives are utilized in the synthesis of bioactive compounds. Morpholines are often found in pharmaceutical agents due to their ability to modulate biological activity. The compound's isocyanopropyl group can serve as a reactive handle for further functionalization, enabling the development of novel therapeutic agents.

Case Study: Bioorthogonal Chemistry

Recent studies have demonstrated the utility of 3-isocyanopropyl groups in bioorthogonal reactions. These reactions allow for the controlled release of bioactive agents in biological systems. Specifically, 3-isocyanopropyl derivatives can react with tetrazines to release functionalities such as phenols and amines in a near-quantitative manner under physiological conditions. This property has been exploited to develop drug delivery systems where the release of therapeutic agents can be precisely controlled, enhancing their efficacy and reducing side effects .

Synthesis of Morpholine Derivatives

The synthesis methods involving this compound have been explored extensively, particularly for creating complex morpholine-containing pharmaceuticals. A green synthesis approach has been proposed that emphasizes selective monoalkylation of amines to yield various morpholines efficiently. This method not only improves yield but also addresses environmental concerns associated with traditional synthesis methods .

Table 1: Comparison of Synthesis Methods for Morpholines

| Method | Yield (%) | Environmental Impact | Complexity |

|---|---|---|---|

| Traditional Synthesis | 10-30 | High | High |

| Green Synthesis (Monoalkylation) | 80-95 | Low | Moderate |

Agrochemical Applications

Morpholines, including this compound, have been identified as key components in agrochemicals. They are used in the formulation of pesticides and herbicides due to their ability to enhance the bioavailability and effectiveness of active ingredients. The incorporation of morpholine structures can improve the solubility and stability of these compounds, leading to better performance in agricultural applications.

Material Science Applications

In material science, morpholine derivatives are being investigated for their potential use in developing new materials with unique properties. Their ability to participate in polymerization reactions makes them suitable candidates for creating advanced polymers with tailored functionalities.

Mécanisme D'action

The mechanism of action of 4-(3-Isocyanopropyl)morpholine involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form stable covalent bonds with various functional groups. This reactivity makes it useful in the synthesis of complex molecules and in modifying biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Isocyanophenyl)morpholine: Similar structure but with a phenyl group instead of a propyl group.

2-Morpholinoethyl isocyanide: Contains a morpholine ring with an isocyanide group.

4-Methoxyphenyl isocyanide: Contains a methoxyphenyl group with an isocyanide group.

Uniqueness

4-(3-Isocyanopropyl)morpholine is unique due to the presence of the isocyanopropyl group, which imparts specific reactivity and properties that are distinct from other isocyanate-containing compounds. Its ability to form stable derivatives and its applications in various fields make it a valuable compound in scientific research and industry.

Activité Biologique

4-(3-Isocyanopropyl)morpholine is a morpholine derivative with significant potential in pharmaceutical applications due to its unique structural characteristics. This compound has garnered attention for its biological activity, particularly in drug development and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula and features a morpholine ring substituted with an isocyanopropyl group. The presence of the isocyanate functional group is crucial for its biological interactions, as it can participate in various chemical reactions, including nucleophilic attacks and covalent bonding with biomolecules.

Mechanism of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The isocyanate group can form covalent bonds with amino acid residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : This compound may interact with various receptors, influencing signaling pathways related to cellular responses.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. It demonstrated lower toxicity against normal cells while effectively inducing apoptosis in cancer cells.

Case Study 1: Drug Development

In a recent study, researchers explored the potential of this compound as a lead compound for developing new anticancer drugs. The study involved synthesizing derivatives of the compound and evaluating their biological activity. One derivative exhibited enhanced potency against multiple cancer cell lines, suggesting that structural modifications could optimize therapeutic efficacy.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against influenza viruses. The compound was found to inhibit viral replication in vitro, indicating its potential as a candidate for antiviral drug development.

Propriétés

IUPAC Name |

4-(3-isocyanopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h2-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLZMQZYYSFNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377750 | |

| Record name | 4-(3-isocyanopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32835-58-8 | |

| Record name | 4-(3-isocyanopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.